molecular formula C17H24O4 B14176686 Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate CAS No. 921207-68-3

Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate

Cat. No.: B14176686
CAS No.: 921207-68-3
M. Wt: 292.4 g/mol
InChI Key: LLNRZRULPPGJGZ-MRXNPFEDSA-N
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Description

Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate is a complex organic compound characterized by the presence of a benzyloxy group, a hydroxyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate typically involves multiple steps. One common method includes the protection of hydroxyl groups using benzyl ethers, followed by esterification and selective deprotection. The reaction conditions often involve the use of bases like sodium hydride (NaH) for deprotonation and benzyl bromide for the protection step . The esterification can be achieved using ethyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as large-scale esterification and protection-deprotection strategies, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of a deprotected alcohol or ether.

Scientific Research Applications

Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate involves its interaction with various molecular targets. The benzyloxy group can be cleaved enzymatically, releasing the active hydroxyl compound. This process can involve pathways such as oxidative stress or enzymatic hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

921207-68-3

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl (5S)-5-hydroxy-8-phenylmethoxyoct-2-enoate

InChI

InChI=1S/C17H24O4/c1-2-21-17(19)12-6-10-16(18)11-7-13-20-14-15-8-4-3-5-9-15/h3-6,8-9,12,16,18H,2,7,10-11,13-14H2,1H3/t16-/m1/s1

InChI Key

LLNRZRULPPGJGZ-MRXNPFEDSA-N

Isomeric SMILES

CCOC(=O)C=CC[C@H](CCCOCC1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C=CCC(CCCOCC1=CC=CC=C1)O

Origin of Product

United States

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